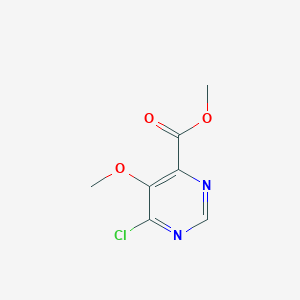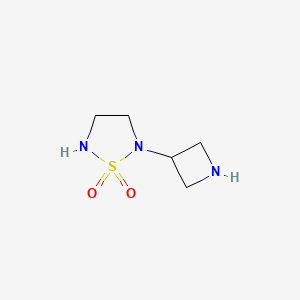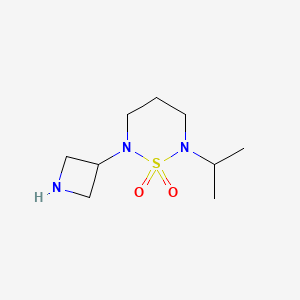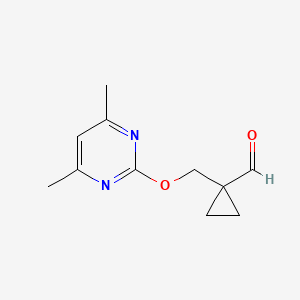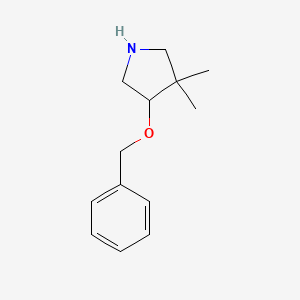
4-(Benzyloxy)-3,3-dimethylpyrrolidine
Vue d'ensemble
Description
4-(Benzyloxy)-3,3-dimethylpyrrolidine, also known as 4-Bn-DMP, is a synthetic organic compound used in various scientific research applications. It is a cyclic amine containing a benzyloxy group and a methyl group attached to the nitrogen atom. 4-Bn-DMP is a colorless to light yellow liquid with a pungent odor. It is soluble in common organic solvents such as ethanol and is miscible with water.
Applications De Recherche Scientifique
Synthesis and Crystal Structure
- Facile Synthesis and High-Spin Cationic States : A study explored the synthesis and crystal structure of oligo(N-phenyl-m-aniline)s, showing that they can be oxidized into dications with triplet spin-multiplicity, which has implications in materials science (Ito et al., 2002).
Application in Medicinal Chemistry
- Synthesis of Enantiopure Polyhydroxylated Pyrrolidines : Research on the synthesis of azasugars active as enzymatic inhibitors highlighted the creation of compounds using a cyclic chiral nitrone, potentially important for drug development (Lombardo et al., 2001).
- Computational QSAR Analysis in Toxicological Evaluation : A study used QSAR analysis to evaluate the cytotoxicity of N(1)-benzylidene pyridine-2-carboxamidrazone compounds, showing a relationship between cytotoxicity and hydrophobicity, which is crucial for designing low-toxicity drugs (Coleman et al., 2003).
Green Chemistry and Synthesis Techniques
- Ultrasound-Assisted Synthesis of Anti-Tubercular Compounds : A study demonstrated the use of ultrasound in the synthesis of benzamide derivatives, showing potential in green chemistry and drug synthesis (Nimbalkar et al., 2018).
Molecular and Cell Biology Applications
- Genotoxicity Assessment of Benzidine and Analogues : Research assessing the genotoxicity of benzidine and structural analogues used human lymphocytes, providing insights into DNA-damaging capacities of these compounds (Chen et al., 2003).
Coordination Polymers and Photophysical Properties
- Lanthanide-Based Coordination Polymers : A study created lanthanide coordination compounds using aromatic carboxylic acids and investigated their photophysical properties, which has potential applications in materials science (Sivakumar et al., 2011).
Electrochemical Applications
- Broad Electrochemical Indicator for Immunosensors : Research demonstrated the use of 4-dimethylaminoantipyrine as a biochemical indicator in electrochemical immunoassays, important for the development of sensitive diagnostic tools (Melo et al., 2022).
Propriétés
IUPAC Name |
3,3-dimethyl-4-phenylmethoxypyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-13(2)10-14-8-12(13)15-9-11-6-4-3-5-7-11/h3-7,12,14H,8-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDTULMBDJZHEDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC1OCC2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



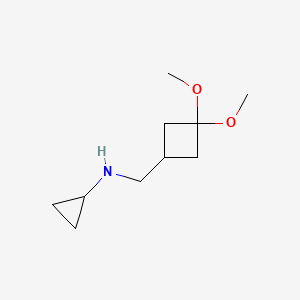
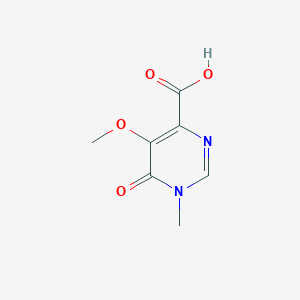

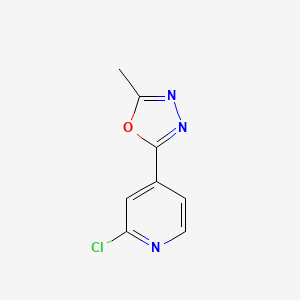

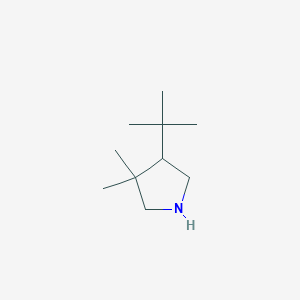
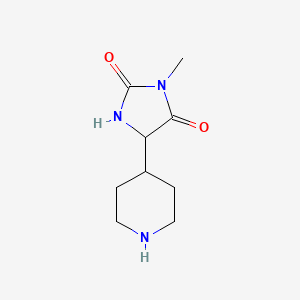
![(6,6-Difluorospiro[3.3]heptan-2-yl)methanol](/img/structure/B1480458.png)
